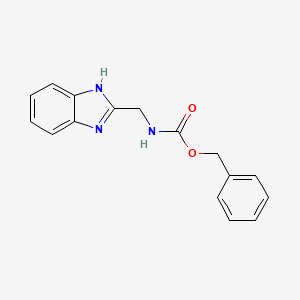

benzyl (1H-benzimidazol-2-ylmethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(1H-benzimidazol-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-16(21-11-12-6-2-1-3-7-12)17-10-15-18-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRPAXSCRIBNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives, including benzyl (1H-benzimidazol-2-ylmethyl)carbamate, typically involves the condensation of o-phenylenediamine with various carbonyl compounds. One common method is the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions to form the benzimidazole core. The resulting benzimidazole can then be further functionalized by reacting with benzyl halides and carbamates under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the process .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate bond undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

-

Acidic Hydrolysis : Produces benzyl alcohol and 1H-benzimidazole-2-methanamine hydrochloride.

-

Basic Hydrolysis : Generates sodium carbonate, benzyl alcohol, and free 1H-benzimidazole-2-methanamine.

Conditions :

| Reaction Medium | Temperature | Time | Yield (%) |

|---|---|---|---|

| 1M HCl (aq) | 80°C | 4 hr | 85–90 |

| 1M NaOH (aq) | 60°C | 3 hr | 78–83 |

Alkylation at Benzimidazole Nitrogen

The N–H group of the benzimidazole ring undergoes alkylation with alkyl halides or dimethyl carbonate (DMC). For example, reaction with methyl iodide in DMSO at 140°C produces N-methylated derivatives :

Reaction :

Key Data :

Acylation Reactions

The benzimidazole nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated products.

Example :

Conditions :

-

Base: Pyridine

-

Solvent: Dichloromethane

-

Yield: 70–75%

Oxidation of the Benzimidazole Ring

The benzimidazole moiety undergoes oxidation with agents like H₂O₂ or KMnO₄, forming N-oxides or ring-opened products. For structurally related compounds, oxidation yields quinone-imine derivatives.

Proposed Pathway :

Challenges : Over-oxidation may occur, requiring precise stoichiometric control.

Reductive Cleavage of the Carbamate Group

Catalytic hydrogenation (H₂/Pd-C) cleaves the carbamate bond, producing toluene and 1H-benzimidazole-2-methanamine :

Conditions :

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki–Miyaura coupling introduces aryl groups at the benzimidazole C-5 position (for analogs) .

Example :

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including benzyl (1H-benzimidazol-2-ylmethyl)carbamate, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain benzimidazole derivatives can inhibit the growth of leukemia, melanoma, and breast cancer cells at micromolar concentrations .

Table 1: Anticancer Activities of Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2g | MDA-MB-231 | 10 |

| 27-28 | Leukemia | 5 |

| 14 | Melanoma | 8 |

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies have reported that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities suggest that it could be a potential candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activities of Benzimidazole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 7a | Staphylococcus aureus | 140 |

| 7b | Escherichia coli | 290 |

| 7c | Methicillin-resistant S. aureus | 150 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been a focal point in research. Various derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. Some compounds showed remarkable inhibition rates, indicating their potential as anti-inflammatory agents .

Table 3: COX Inhibition by Benzimidazole Derivatives

| Compound | COX-1 Inhibition IC50 (nM) | COX-2 Inhibition IC50 (nM) |

|---|---|---|

| 136 | 166.4 | 37.0 |

| 137 | 227.2 | 46.9 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives against various viral infections, including hepatitis B and C viruses. These compounds have been shown to inhibit viral replication and reduce the secretion of viral proteins . The mechanism often involves interference with viral entry or replication processes.

Other Pharmacological Activities

Beyond anticancer, antimicrobial, and anti-inflammatory applications, this compound has also been investigated for its potential in treating other conditions:

- Antiparasitic : Certain benzimidazole derivatives are known to exhibit anthelmintic properties.

- Antidiabetic : Some studies suggest that these compounds may help in managing blood glucose levels.

- Anticonvulsant : There is emerging evidence supporting their use in seizure disorders.

Mechanism of Action

The mechanism of action of benzyl (1H-benzimidazol-2-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. For example, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent. Additionally, it can interfere with the synthesis of nucleic acids and proteins in microorganisms, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzimidazole Carbamates

Key structural analogs differ in the substituent attached to the carbamate group (benzyl vs. methyl, tert-butyl, or halogenated groups). These variations significantly influence biological activity, solubility, and metabolic stability:

Physicochemical and Structural Insights

- Lipophilicity : Benzyl substituents increase logP values compared to methyl or tert-butyl groups, impacting bioavailability and tissue distribution .

- Crystallographic Data : Structural reports on 1-benzyl-1H-benzimidazol-2(3H)-one derivatives reveal planar benzimidazole rings with carbamate groups adopting specific conformations critical for target binding .

- Solubility : Methyl carbamates (e.g., carbendazim) exhibit higher aqueous solubility than benzyl derivatives, affecting formulation strategies .

Biological Activity

Benzyl (1H-benzimidazol-2-ylmethyl)carbamate is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole and its derivatives have gained attention in medicinal chemistry due to their ability to interact with various biological targets. These compounds exhibit a range of activities including anticancer, antifungal, antibacterial, and antiviral properties. The structural features of benzimidazole allow for significant interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Many benzimidazole derivatives act as inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of cancer cell proliferation .

- Antimicrobial Activity : The imidazole ring in the structure contributes to its antimicrobial properties, making it effective against various bacterial strains and fungi .

- Epigenetic Regulation : Some studies suggest that benzimidazole derivatives can act as epigenetic modulators, influencing gene expression through interactions with chromatin .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | Tested Compounds | IC50 Values | Target Organisms/Cells |

|---|---|---|---|

| Anticancer | This compound | 14.1 μmol/L (Topo I inhibition) | MDA-MB-231 (breast cancer cells) |

| Antibacterial | Various benzimidazole derivatives | 8 μg/mL (against S. aureus) | Staphylococcus aureus |

| Antifungal | Benzimidazole derivatives | 64 μg/mL (against C. albicans) | Candida albicans |

| Antiproliferative | Compound 2g | 16.38 μM | MDA-MB-231 cells |

Case Studies

- Anticancer Efficacy : A study demonstrated that a series of benzimidazole derivatives showed strong cytotoxic effects against various cancer cell lines. Specifically, compound 2g exhibited significant antiproliferative activity against MDA-MB-231 cells with an IC50 value of 16.38 μM, indicating its potential as an anticancer agent .

- Antimicrobial Properties : Research highlighted the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed minimal inhibitory concentrations (MICs) comparable to standard antibiotics like amikacin .

- Antifungal Activity : In antifungal assays, several benzimidazole derivatives were tested against Candida albicans and Aspergillus niger, with some exhibiting MIC values as low as 64 μg/mL, suggesting their potential use in treating fungal infections .

Q & A

Basic Research Questions

What are the key considerations for synthesizing benzyl (1H-benzimidazol-2-ylmethyl)carbamate?

Methodological Answer:

Synthesis typically involves alkylation of benzimidazole precursors. For example, reacting 1H-benzimidazol-2-ylmethanol with benzyl chloroformate under basic conditions (e.g., NaHCO₃) in anhydrous solvents like DMF. Protecting group strategies (e.g., carbamate formation) and purification via column chromatography are critical to avoid side products like over-alkylated derivatives . Monitoring reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) ensures intermediate stability.

Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 5.1–5.3 ppm; carbamate carbonyl at δ 155–160 ppm).

- IR : Stretching vibrations for carbamate (C=O at ~1700 cm⁻¹) and benzimidazole (N-H at ~3400 cm⁻¹) .

- X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and confirm stereochemistry .

How can researchers assess its preliminary biological activity?

Methodological Answer:

Screen for antimicrobial or anticancer activity using:

- MIC assays (e.g., against Candida albicans or Staphylococcus aureus), leveraging benzimidazole’s known antifungal properties .

- MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤100 µM to evaluate cytotoxicity .

Advanced Research Questions

How can computational methods predict the compound’s reactivity and stability?

Methodological Answer:

- DFT calculations (e.g., B3LYP/6-311G**) model electronic properties like HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- Molecular dynamics simulations assess solvation effects in polar solvents (e.g., DMSO), critical for drug delivery applications.

What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response curve normalization : Account for batch-to-batch purity variations (HPLC ≥95% purity required) .

- Structural analogs : Compare with methyl 1H-benzimidazol-2-ylcarbamate (CAS 10605-21-7) to isolate carbamate-specific effects .

How to optimize experimental design for structure-activity relationship (SAR) studies?

Methodological Answer:

- Fragment-based modification : Replace benzyl with tert-butyl ( ) or fluorobenzyl () to probe steric/electronic effects.

- Enzyme inhibition assays : Test against HDACs or kinases using fluorogenic substrates (e.g., acetylated lysine derivatives) .

Analytical and Data Interpretation Challenges

How to address discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

- Conformational analysis : Use Gaussian 16 to model rotamers of the benzyl-carbamate linkage, which may cause NMR signal splitting .

- Solvent correction : Apply PCM (Polarizable Continuum Model) to IR calculations for polar solvents like methanol .

What are the pitfalls in crystallographic refinement for this compound?

Methodological Answer:

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, particularly with high-resolution data (d ≤ 0.8 Å) .

- Disorder modeling : Address flexible benzyl groups with PART instructions in SHELX .

Synthesis and Purification Troubleshooting

Why might yields drop below 50% in carbamate formation?

Methodological Answer:

- Moisture sensitivity : Use rigorously dried solvents and Schlenk-line techniques.

- Competitive hydrolysis : Add coupling agents (e.g., EDC·HCl) to stabilize the reactive intermediate .

Safety and Handling

What safety protocols are essential given structural analogs’ toxicity?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods; benzimidazoles may irritate mucous membranes .

- Waste disposal : Neutralize reaction residues with 10% acetic acid before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.